ethyl 3-(2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate
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Overview
Description
Ethyl 3-(2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate is a complex organic compound with a unique structure that includes a pyrazolopyrimidine core, a fluorobenzyl group, and an ethyl ester
Preparation Methods
The synthesis of ethyl 3-(2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrazolopyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the fluorobenzyl group: This step may involve a nucleophilic substitution reaction using a fluorobenzyl halide.
Attachment of the ethyl ester: This can be done through esterification reactions.
Final assembly: The final compound is obtained by coupling the intermediate products through amide bond formation.
Industrial production methods would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 3-(2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
Ethyl 3-(2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions.
Industrial Applications: It may find use in the synthesis of other complex organic molecules or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of ethyl 3-(2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their function. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Ethyl 3-(2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate can be compared with similar compounds such as:
Ethyl 3-(2-(1-ethyl-6-(4-chlorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate: Similar structure but with a chlorobenzyl group instead of a fluorobenzyl group.
Ethyl 3-(2-(1-ethyl-6-(4-methylbenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate: Similar structure but with a methylbenzyl group instead of a fluorobenzyl group.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 3-(2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C26H26FN5O5 and a molecular weight of approximately 507.5 g/mol. Its structure features multiple functional groups, including:
- Acetamido moiety
- Pyrazolo-pyrimidine core
- Ethyl substituent
These structural characteristics contribute to its chemical reactivity and biological activity.
Synthesis
The synthesis of this compound can be achieved through multi-step organic synthesis techniques. The synthetic pathway typically involves:
- Formation of the pyrazolo-pyrimidine core.
- Introduction of the acetamido group.
- Final esterification to yield the ethyl ester.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance:
- A study published in ResearchGate identified novel anticancer compounds through screening drug libraries on multicellular spheroids, suggesting that derivatives of pyrazolo-pyrimidines exhibit significant cytotoxicity against various cancer cell lines .
The biological activity is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. The compound may target:
- Kinases : Inhibition of kinase activity can disrupt signaling pathways essential for cancer cell survival.
In Vivo Studies
In vivo studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound. Preliminary results indicate:
- Dose-dependent efficacy : Higher doses correlate with increased anticancer activity in animal models.
Data Tables
Property | Value |
---|---|
Molecular Formula | C26H26FN5O5 |
Molecular Weight | 507.5 g/mol |
CAS Number | 1358671-99-4 |
Anticancer Activity | Moderate to High |
Solubility | Not specified |
Case Studies
- Case Study on Anticancer Efficacy : A study conducted on a series of pyrazolo-pyrimidine derivatives found that those similar to this compound exhibited significant growth inhibition in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
- Mechanistic Insights : Research indicates that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death .
Properties
Molecular Formula |
C26H26FN5O5 |
---|---|
Molecular Weight |
507.5 g/mol |
IUPAC Name |
ethyl 3-[[2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C26H26FN5O5/c1-4-32-23-22(16(3)29-32)30(26(36)31(24(23)34)14-17-9-11-19(27)12-10-17)15-21(33)28-20-8-6-7-18(13-20)25(35)37-5-2/h6-13H,4-5,14-15H2,1-3H3,(H,28,33) |
InChI Key |
UKQSNLALTWOWPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC4=CC=CC(=C4)C(=O)OCC |
Origin of Product |
United States |
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